SSR240612

Übersicht

Beschreibung

SSR240612 ist ein potenter, oral wirksamer und spezifischer nicht-peptidischer Antagonist des Bradykinin-B1-Rezeptors. Er wurde umfassend auf seine Fähigkeit untersucht, den Bradykinin-B1-Rezeptor zu blockieren, der eine bedeutende Rolle bei Entzündungen und Schmerzen spielt. Die Verbindung hat in verschiedenen präklinischen Studien vielversprechende Ergebnisse gezeigt und ist damit ein wertvolles Instrument in der wissenschaftlichen Forschung .

Vorbereitungsmethoden

Die Synthese von SSR240612 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion zur Bildung des Endprodukts. Die Syntheseroute beinhaltet typischerweise die Verwendung spezifischer Reagenzien und Bedingungen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird. Industrielle Produktionsverfahren können die Optimierung dieser Syntheserouten umfassen, um die Produktion zu skalieren und gleichzeitig die Qualität und Konsistenz der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

SSR240612 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung. Häufige Reagenzien, die in Oxidationsreaktionen verwendet werden, sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung. Häufige Reagenzien, die in Reduktionsreaktionen verwendet werden, sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien, die in Substitutionsreaktionen verwendet werden, sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Werkzeug verwendet, um den Bradykinin-B1-Rezeptor und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: Es wird verwendet, um die biologischen Funktionen des Bradykinin-B1-Rezeptors und seine Beteiligung an Entzündungen und Schmerzen zu untersuchen.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von entzündungsbedingten und schmerzbedingten Erkrankungen.

Industrie: Es wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf den Bradykinin-B1-Rezeptor abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es spezifisch an den Bradykinin-B1-Rezeptor bindet und diesen blockiert. Dieser Rezeptor ist an der Entzündungsreaktion und an Schmerzsignalwegen beteiligt. Durch die Hemmung des Rezeptors kann this compound Entzündungen und Schmerzen reduzieren. Zu den beteiligten molekularen Zielen und Wegen gehören die Hemmung der Inositolphosphat-Bildung und die Reduktion der Neutrophilen-Ansammlung und Gewebszerstörung .

Wissenschaftliche Forschungsanwendungen

Introduction to SSR240612

This compound is a non-peptide antagonist specifically targeting the kinin B1 receptor, which plays a significant role in various physiological and pathological processes, including pain perception, inflammation, and metabolic regulation. This compound has garnered attention for its potential therapeutic applications, particularly in conditions associated with neuropathic pain and insulin resistance.

Neuropathic Pain Management

This compound has been extensively studied for its efficacy in alleviating neuropathic pain, particularly in models of diabetes-induced sensory polyneuropathy. In a notable study, this compound demonstrated significant anti-allodynic effects in glucose-fed rats, which exhibited tactile and cold allodynia—a common symptom of diabetic neuropathy. The compound was administered orally at varying doses (0.3 to 30 mg/kg), with results indicating a dose-dependent reversal of allodynia, particularly at doses of 10 mg/kg and above .

Key Findings:

- Mechanism of Action : The analgesic effect is primarily attributed to the blockade of kinin B1 receptors, which are implicated in the modulation of pain pathways in the spinal cord and peripheral nervous system .

- Clinical Implications : The findings suggest that this compound could be a promising candidate for treating neuropathic pain associated with diabetes, potentially offering an alternative to current therapies that may be ineffective or have undesirable side effects.

Metabolic Disorders

Research has also explored this compound's role in metabolic regulation, particularly concerning insulin resistance. In studies involving rat models fed a high-glucose diet, this compound was shown to affect parameters such as plasma glucose and insulin levels without altering the underlying insulin resistance as measured by the Homeostasis Model Assessment (HOMA) index .

Key Findings:

- Impact on Insulin Resistance : While this compound effectively blocked allodynia, it did not significantly change plasma glucose or insulin levels, indicating that its primary action may be on pain pathways rather than direct metabolic modulation .

- Potential for Broader Applications : This characteristic positions this compound as a potential adjunct therapy for patients suffering from both chronic pain and metabolic disorders.

Hypertension and Vascular Function

This compound's effects extend beyond pain management into cardiovascular health. Studies have indicated that kinin B1 receptor antagonism can influence blood pressure regulation and vascular oxidative stress—factors critical in managing hypertension .

Key Findings:

- Blood Pressure Regulation : In hypertensive models, this compound has been shown to exert anti-hypertensive effects through modulation of the central dopaminergic system and reduction of vascular oxidative stress .

- Therapeutic Potential : These findings suggest that this compound could be beneficial in treating hypertension, particularly in patients with comorbid conditions like diabetes.

Table 1: Summary of this compound Effects in Experimental Models

| Study Focus | Model Type | Dose Range (mg/kg) | Main Findings |

|---|---|---|---|

| Neuropathic Pain | Glucose-fed Rats | 0.3 - 30 | Significant reversal of tactile/cold allodynia |

| Insulin Resistance | Glucose-fed Rats | 10 | No effect on plasma glucose/insulin levels |

| Hypertension | Hypertensive Rats | Not specified | Anti-hypertensive effects noted |

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Kinin B1 Receptor Blockade | Inhibition leads to reduced pain signaling in neuropathic conditions |

| Vascular Oxidative Stress Modulation | Reduction of oxidative stress contributes to improved vascular function |

| Central Dopaminergic System Influence | Modulates blood pressure through central nervous system pathways |

Case Study 1: Efficacy in Diabetic Neuropathy

A study conducted on diabetic rats demonstrated that administration of this compound significantly alleviated symptoms of tactile allodynia after chronic glucose exposure. The compound was found to restore normal sensory thresholds within hours post-administration, highlighting its rapid action and potential for clinical application.

Case Study 2: Impact on Hypertension

In another experimental setup involving hypertensive rats, this compound was administered alongside traditional antihypertensive treatments. Results indicated enhanced blood pressure control when combined with existing therapies, suggesting synergistic effects that warrant further investigation.

Wirkmechanismus

SSR240612 exerts its effects by specifically binding to and blocking the bradykinin B1 receptor. This receptor is involved in the inflammatory response and pain signaling pathways. By inhibiting the receptor, this compound can reduce inflammation and pain. The molecular targets and pathways involved include the inhibition of inositol phosphate formation and the reduction of neutrophil accumulation and tissue destruction .

Vergleich Mit ähnlichen Verbindungen

SSR240612 ist einzigartig in seiner hohen Spezifität und Potenz als Antagonist des Bradykinin-B1-Rezeptors. Ähnliche Verbindungen umfassen:

Lys-des-Arg9-Bradykinin: Ein selektiver Agonist des Bradykinin-B1-Rezeptors.

Sar-[D-Phe8]-des-Arg9-Bradykininacetat: Ein potenter und selektiver Agonist des Bradykinin-B1-Rezeptors.

R715 TFA: Ein potenter und selektiver Antagonist des Bradykinin-B1-Rezeptors

This compound zeichnet sich durch seine orale Aktivität und hohe Spezifität für den Bradykinin-B1-Rezeptor aus, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Biologische Aktivität

SSR240612 is a selective non-peptide antagonist of the kinin B1 receptor, which has garnered attention for its potential therapeutic applications in various pathological conditions. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Kinin B1 Receptors

Kinin B1 receptors are G protein-coupled receptors that become upregulated in response to inflammatory stimuli. Their activation is associated with various pathological processes, including pain, inflammation, and tissue damage. This compound selectively inhibits these receptors, providing a means to mitigate their effects in disease models.

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in several experimental models:

- Colitis Model : In a study involving mice with colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), treatment with this compound significantly reduced tissue damage and neutrophil infiltration. The compound was administered at a dose of 10 mg/kg twice daily, leading to decreased myeloperoxidase activity and improved macroscopic scores of colitis severity .

- Neuroprotection : this compound has shown potential neuroprotective effects in models of traumatic brain injury and neuropathic pain. It effectively reversed tactile and cold allodynia in rat models, indicating its role in pain modulation .

Effects on Tuberculosis Infection

Recent studies have explored the impact of this compound on Mycobacterium tuberculosis-infected mice. The antagonist was found to significantly reduce bacterial load in the lungs and spleens of treated animals compared to controls. This suggests that this compound may enhance immune responses against tuberculosis by modulating kinin receptor activity .

The biological activity of this compound involves several mechanisms:

- Inhibition of Neutrophil Infiltration : By blocking B1 receptor activation, this compound reduces the recruitment and activation of neutrophils at sites of inflammation.

- Modulation of Cytokine Release : The compound appears to influence the expression of pro-inflammatory cytokines such as TNFα and TGFβ1, contributing to its anti-fibrotic effects observed in renal fibrosis models .

- Neuroprotective Pathways : this compound's ability to maintain blood-brain barrier integrity suggests potential applications in neurodegenerative diseases where inflammation plays a critical role .

Table: Summary of Key Studies on this compound

| Study | Model | Findings | Dose |

|---|---|---|---|

| Gougat et al. (2004) | Colitis (TNBS) | Reduced tissue damage and neutrophil infiltration | 10 mg/kg/day |

| Klein et al. (2010) | Renal Fibrosis | Down-regulated profibrotic gene expression | 10 mg/kg/day |

| PubMed (2018) | Tuberculosis Infection | Decreased bacterial load in lungs/spleens | 10 mg/kg/day |

| Frontiers in Pharmacology (2015) | Neuropathic Pain | Reversed tactile/cold allodynia | 10 mg/kg/day |

Eigenschaften

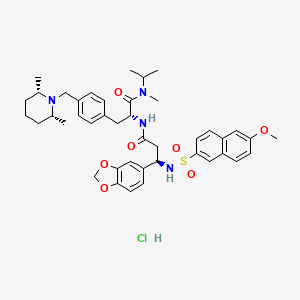

IUPAC Name |

(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H52N4O7S.ClH/c1-27(2)45(5)42(48)38(20-30-10-12-31(13-11-30)25-46-28(3)8-7-9-29(46)4)43-41(47)24-37(34-16-19-39-40(23-34)53-26-52-39)44-54(49,50)36-18-15-32-21-35(51-6)17-14-33(32)22-36;/h10-19,21-23,27-29,37-38,44H,7-9,20,24-26H2,1-6H3,(H,43,47);1H/t28-,29+,37-,38-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHHFOSVBQQNAW-GDYXXZBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC2=CC=C(C=C2)CC(C(=O)N(C)C(C)C)NC(=O)CC(C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1CC2=CC=C(C=C2)C[C@H](C(=O)N(C)C(C)C)NC(=O)C[C@H](C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H53ClN4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047351 | |

| Record name | SSR 240612 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464930-42-5 | |

| Record name | D-Phenylalaninamide, (3R)-3-(1,3-benzodioxol-5-yl)-N-[(6-methoxy-2-naphthalenyl)sulfonyl]-β-alanyl-4-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]methyl]-N-methyl-N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464930-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SSR240612 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0464930425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SSR 240612 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SSR-240612 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY7B59FYJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of SSR240612?

A1: this compound selectively targets the bradykinin B1 receptor (B1R) with high affinity. [] It demonstrates a significantly higher affinity for B1R compared to the bradykinin B2 receptor (B2R), exhibiting a selectivity ranging from 500- to 1000-fold. []

Q2: How does this compound interact with the B1R?

A2: this compound acts as a competitive antagonist of the B1R. This means it binds to the receptor, blocking the binding of endogenous B1R agonists like des-Arg9-bradykinin (des-Arg9-BK) and preventing receptor activation. []

Q3: What are the downstream consequences of B1R antagonism by this compound?

A3: B1R antagonism by this compound leads to a reduction in the downstream signaling cascade initiated by B1R activation. This includes the inhibition of:

- Inositol monophosphate formation: this compound effectively inhibits des-Arg9-BK-induced inositol monophosphate formation in human fibroblast MRC5 cells, a key signaling pathway activated by B1R. []

- Inflammatory responses: this compound has been shown to reduce the expression of pro-inflammatory markers, including inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and intercellular adhesion molecule-1 (ICAM-1) in various models of inflammation. [, , ]

- Pain perception: Studies demonstrate that this compound effectively reduces hyperalgesia and allodynia in various animal models of inflammatory and neuropathic pain. [, , , ]

- Oxidative stress: this compound has demonstrated the ability to reduce oxidative stress markers like superoxide anion production and nitrotyrosine expression in models of insulin resistance. [, ]

Q4: What is known about the pharmacokinetic profile of this compound?

A4: While specific data on absorption, distribution, metabolism, and excretion (ADME) is limited within the provided research, studies indicate that this compound demonstrates good oral bioavailability. It effectively inhibits various physiological responses when administered orally in animal models. [, , , , , ]

Q5: In which in vitro models has this compound demonstrated efficacy?

A5: this compound exhibits efficacy in several in vitro models, including:

- Binding assays: Demonstrates high affinity binding to human B1R expressed in human embryonic kidney (HEK) cells and human fibroblast MRC5 cells. []

- Signal transduction assays: Inhibits des-Arg9-BK-induced inositol monophosphate formation in human fibroblast MRC5 cells. []

- Cell proliferation assays: Reduces proliferation of glioma cells in vitro. []

Q6: What in vivo models have been used to assess the efficacy of this compound?

A6: this compound displays efficacy in numerous in vivo models, including:

- Inflammatory models: Reduces paw edema induced by des-Arg9-BK and capsaicin-induced ear edema in mice, as well as tissue destruction and neutrophil accumulation in a rat model of intestinal ischemia-reperfusion injury. []

- Pain models: Attenuates thermal hyperalgesia induced by UV irradiation, inhibits the late phase of formalin-induced nociception in rats, and prevents neuropathic thermal pain induced by sciatic nerve constriction in rats. [, , ]

- Metabolic disease models: Improves glucose tolerance and insulin sensitivity, reduces body weight gain, and ameliorates metabolic abnormalities in rodent models of insulin resistance and type 2 diabetes. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.